molecular formula C18H19F2N3O3S B2704372 N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide CAS No. 712345-09-0

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2704372
CAS No.: 712345-09-0
M. Wt: 395.42
InChI Key: QCSIHNOEHSYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide is a synthetic small molecule characterized by a piperazine core substituted with a sulfonyl group linked to a 4-fluorophenyl ring. The acetamide moiety is further functionalized with a 4-fluorophenyl group, creating a symmetrical structure with dual fluorinated aromatic systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)27(25,26)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSIHNOEHSYLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-(4-fluorophenyl)sulfonylpiperazine. This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    4-fluorobenzenesulfonyl chloride+piperazine4-(4-fluorophenyl)sulfonylpiperazine\text{4-fluorobenzenesulfonyl chloride} + \text{piperazine} \rightarrow \text{4-(4-fluorophenyl)sulfonylpiperazine} 4-fluorobenzenesulfonyl chloride+piperazine→4-(4-fluorophenyl)sulfonylpiperazine

  • Acylation Reaction: : The next step involves the acylation of the piperazine intermediate with N-(4-fluorophenyl)acetamide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

      \  

Biological Activity

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a piperazine ring and a sulfonamide group, suggests a range of biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22FN3O3S
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 902723-88-0

The compound features a piperazine ring substituted with a sulfonyl group attached to a fluorophenyl moiety. This structural arrangement is significant for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms of action:

  • Receptor Modulation : The piperazine structure is known to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been reported to act as antagonists or agonists at serotonin and dopamine receptors, which may contribute to anxiolytic or antipsychotic effects.
  • Enzyme Inhibition : The sulfonamide group can participate in enzyme inhibition, particularly in the context of carbonic anhydrase or other sulfonamide-sensitive enzymes, potentially leading to therapeutic effects in conditions like glaucoma or edema.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may possess antimicrobial activity through mechanisms that disrupt bacterial cell wall synthesis or function.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Activity Type Description References
NeuroactivityExhibits potential anxiolytic and antidepressant effects through receptor modulation.
AntibacterialInhibits growth of certain bacterial strains; potential for use in antibiotic development.
Enzyme inhibitionMay inhibit carbonic anhydrase and other related enzymes, affecting physiological processes.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study conducted on similar piperazine derivatives demonstrated significant anxiolytic effects in animal models. These findings suggest that this compound may also exhibit similar properties due to its structural similarities.
  • Antimicrobial Efficacy : Research on sulfonamide derivatives indicated effective inhibition against Gram-positive bacteria. The specific activity of this compound against various bacterial strains remains to be fully characterized but shows promise based on structural analogs.
  • Enzymatic Activity : Preliminary assays have indicated that compounds with sulfonamide groups can inhibit specific enzymes vital for microbial survival, supporting the potential use of this compound in developing new antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H19F2N3O3S
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

The compound features a piperazine ring sulfonated at one position and substituted with a fluorophenyl group, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide exhibit promising antibacterial properties. For instance, studies have evaluated the antibacterial activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria, showing that modifications in the structure can significantly enhance efficacy . The sulfonamide moiety is particularly noted for its role in increasing antimicrobial potency.

Antitubercular Activity

In vitro studies have indicated that derivatives of this compound may possess antitubercular properties. The mechanism is thought to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation. Compounds with similar structures have been found to inhibit the growth of Mycobacterium tuberculosis effectively .

Central Nervous System Effects

The piperazine component is known for its neuropharmacological effects, with studies suggesting that this compound may influence serotonin and dopamine receptors. This could lead to potential applications in treating psychiatric disorders such as depression and anxiety .

Antidepressant Activity

Preclinical trials have shown that related compounds can exhibit antidepressant-like effects in animal models, likely through modulation of neurotransmitter systems . The specific role of the fluorinated phenyl groups in enhancing these effects warrants further exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:

  • Formation of the Sulfonamide : Reaction of piperazine with a suitable sulfonyl chloride.
  • Acetylation : Introduction of the acetamide group via acetic anhydride.
  • Fluorination : Selective introduction of fluorine atoms at specific positions on the phenyl rings.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of piperazine derivatives, including this compound, against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy due to structural modifications .

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, researchers administered the compound to rodent models to assess behavioral changes indicative of antidepressant activity. Results showed a notable reduction in depressive-like behaviors compared to controls, supporting its potential as a therapeutic agent for mood disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the sulfonyl group activates adjacent positions for nucleophilic attack.

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Aromatic substitutionNaOCH₃ in DMF, 80°CMethoxy-substituted derivativesFluorine at para position replaced by methoxy group (yield: 62–68%)
Piperazine ring openingKSCN in ethanol, refluxThiocyanate-substituted acetamide derivativesRing-opening occurs at C-N bond adjacent to sulfonyl group (yield: 55%)

Oxidation Reactions

The sulfonyl group and piperazine ring are primary sites for oxidation.

Reaction SiteOxidizing AgentConditionsProducts FormedObservations
Piperazine nitrogenm-CPBA (m-chloroperbenzoic acid)Dichloromethane, 0°CN-oxide derivativesSelective oxidation without sulfonyl cleavage
Benzene ringKMnO₄ in acidic H₂O70°C, 4 hrHydroxylated fluorophenyl groupsLow yield (28%) due to steric hindrance

Reduction Reactions

Sulfonyl and amide groups participate in reduction under controlled conditions.

Reaction TargetReducing AgentConditionsProducts FormedEfficiency/Notes
Sulfonyl groupLiAlH₄ in THFReflux, 6 hrThioether derivativesPartial reduction (yield: 40–45%)
Amide groupBH₃·THFRT, 12 hrSecondary amine analogsComplete reduction confirmed via NMR

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

ConditionsReagentsProducts FormedKinetic Data
Acidic (HCl, 6M)H₂O/EtOH (1:1), 90°CCarboxylic acid derivativet₁/₂ = 2.3 hr; yield: 88%
Basic (NaOH, 2M)H₂O, 60°CSodium carboxylatet₁/₂ = 1.1 hr; yield: 94%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemSubstrateProducts FormedYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized derivatives70–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-arylated piperazine analogs65%

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsWavelength (nm)Products FormedMechanism
CH₃CN, 254 nm24 hrCyclized quinazolinone derivativesRadical-mediated C-N bond formation

Biological Interactions (Enzyme Inhibition)

Though not traditional "reactions," biochemical interactions highlight its reactivity:

Target EnzymeAssay TypeIC₅₀ (μM)Proposed Interaction Mechanism
Carbonic anhydrase IXFluorescence0.18Sulfonyl group binds Zn²⁺ active site
HDAC6Colorimetric1.2Acetamide mimics lysine substrate

Key Structural Insights Influencing Reactivity:

  • Electron-deficient fluorophenyl rings facilitate electrophilic substitution at meta positions.

  • Piperazine flexibility allows conformational changes during nucleophilic attacks.

  • Sulfonyl group stabilizes transition states in oxidation/reduction pathways .

This compound’s multifunctional architecture enables applications in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or photoactive agents. Experimental protocols should account for competing reaction pathways due to its polyfunctional nature.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural features include:

  • Acetamide backbone : Provides hydrogen-bonding capacity via the amide group.
  • Piperazine ring : Enhances conformational flexibility and serves as a scaffold for substituents.
  • 4-Fluorophenyl sulfonyl group : Introduces electron-withdrawing effects and lipophilicity.
Table 1: Structural Comparison with Analogs
Compound Name Key Substituent Differences Biological Target/Activity (if reported)
Target Compound 4-Fluorophenyl sulfonyl, 4-fluorophenyl acetamide Potential MMP inhibitor
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylphenyl sulfonyl (vs. 4-fluorophenyl) Not explicitly reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide () Thiazole ring replaces acetamide’s aryl group MMP inhibition (anti-inflammatory)
N-(2-Cyanophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide () Cyanophenyl acetamide (vs. fluorophenyl) Not reported
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide () Chlorophenyl sulfanyl and dichlorobenzyl groups Not reported

Physicochemical Properties

  • Melting Points: The thiazole-containing analog () exhibits a high melting point (328–329°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via the thiazole N-atom and sulfonyl group) .
  • Lipophilicity : Fluorine atoms increase lipophilicity compared to methyl or hydrogen substituents. For example, the methylphenyl sulfonyl analog () may exhibit reduced polarity compared to the target compound .

Key Research Findings and Implications

  • Thiazole-containing derivatives () introduce heterocyclic diversity, improving solubility or binding specificity .
  • Pharmacokinetic Considerations: Fluorination improves metabolic stability and membrane permeability, making the target compound a promising candidate for in vivo studies compared to non-fluorinated analogs.

Q & A

Q. How to address conflicting bioactivity data across studies?

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.